molecular formula C11H16F3NO3 B1406643 Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 1283719-71-0

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B1406643
CAS No.: 1283719-71-0
M. Wt: 267.24 g/mol
InChI Key: OPXZYCVUEJSXKH-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F3NO3 . It is widely used in scientific research due to its diverse applications, including medicinal chemistry and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 . This indicates that the compound has a pyrrolidine ring with a trifluoroacetyl group and a tert-butyl carboxylate group attached.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.25 . It is a solid or liquid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound to Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride and characterized through spectroscopy and X-ray diffraction studies, revealing its crystalline structure and intermolecular hydrogen bonds (Naveen et al., 2007).

Asymmetric Synthesis

The asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols from chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate resulted in excellent diastereoselectivities. This synthesis process highlights the utility of this compound derivatives in producing stereochemically complex molecules (Funabiki et al., 2008).

Nitrile Anion Cyclization

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed. This method achieved high yields and enantioselectivity, showcasing the application of this compound in creating complex pyrrolidine structures (Chung et al., 2005).

Coupling Reactions and Functionalization

Palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This application demonstrates the potential of this compound in synthesizing novel pyridine derivatives (Wustrow & Wise, 1991).

Neuraminidase Inhibitor Synthesis

Research into the synthesis of influenza neuraminidase inhibitors led to the discovery of potent inhibitors containing pyrrolidine cores derived from tert-butyl (2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate. This highlights the medical application of this compound in developing antiviral drugs (Wang et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXZYCVUEJSXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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